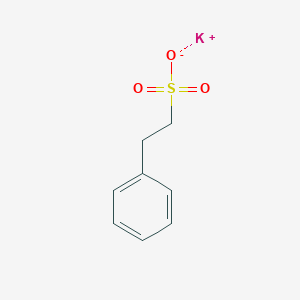
Potassium2-phenylethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium2-phenylethane-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group attached to an ethane backbone, which is further connected to a sulfonate group. The potassium ion serves as the counterion, making the compound soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium2-phenylethane-1-sulfonate typically involves the sulfonation of phenylethane. One common method is the reaction of phenylethane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Potassium2-phenylethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Under specific conditions, the sulfonate group can be reduced to sulfides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Brominated or nitrated phenylethane derivatives.
Scientific Research Applications
Potassium2-phenylethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its solubility and stability.
Industry: It is used in the production of detergents, surfactants, and other cleaning agents due to its ability to lower surface tension.
Mechanism of Action
The mechanism of action of Potassium2-phenylethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- Sodium2-phenylethane-1-sulfonate
- Potassium2-toluene-1-sulfonate
- Sodium2-toluene-1-sulfonate
Comparison: Potassium2-phenylethane-1-sulfonate is unique due to its specific combination of a phenyl group and a sulfonate group with a potassium counterion. This combination imparts distinct solubility and reactivity properties compared to similar compounds. For instance, Sodium2-phenylethane-1-sulfonate has similar structural features but different solubility and ionic interactions due to the presence of sodium instead of potassium. Similarly, Potassium2-toluene-1-sulfonate and Sodium2-toluene-1-sulfonate have a toluene group instead of a phenyl group, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C8H9KO3S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
potassium;2-phenylethanesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
IYFGMMCSQZMLNT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
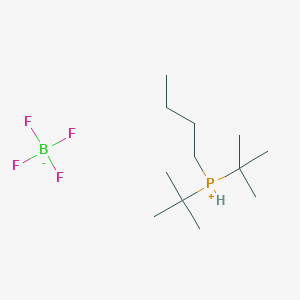

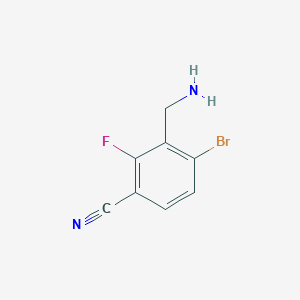
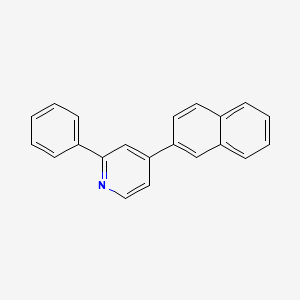
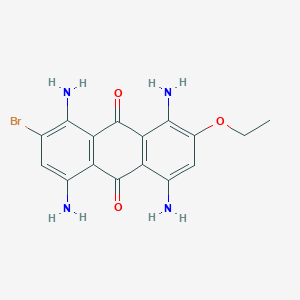


![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
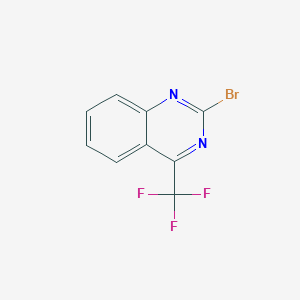
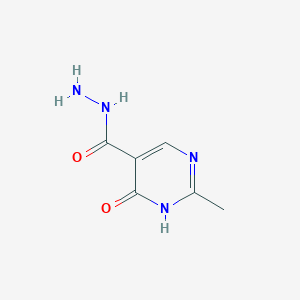
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
